![molecular formula C13H14FN B14001008 1-[(4-Fluorophenyl)methyl]cyclopentane-1-carbonitrile](/img/structure/B14001008.png)
1-[(4-Fluorophenyl)methyl]cyclopentane-1-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(4-Fluorophenyl)methyl]cyclopentane-1-carbonitrile is an organic compound characterized by a cyclopentane ring substituted with a 4-fluorophenylmethyl group and a carbonitrile group
Méthodes De Préparation
The synthesis of 1-[(4-Fluorophenyl)methyl]cyclopentane-1-carbonitrile typically involves the following steps:
Starting Materials: The synthesis begins with cyclopentane and 4-fluorobenzyl chloride.
Reaction Conditions: The cyclopentane is reacted with 4-fluorobenzyl chloride in the presence of a base, such as sodium hydride, to form 1-[(4-Fluorophenyl)methyl]cyclopentane.
Formation of Carbonitrile: The resulting compound is then treated with a cyanating agent, such as sodium cyanide, under appropriate conditions to introduce the carbonitrile group, yielding this compound.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Analyse Des Réactions Chimiques
1-[(4-Fluorophenyl)methyl]cyclopentane-1-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate, leading to the formation of carboxylic acid derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the carbonitrile group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl ring, where nucleophiles replace the fluorine atom.
Common reagents and conditions used in these reactions include:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Sodium methoxide, potassium tert-butoxide.
Major products formed from these reactions include carboxylic acids, amines, and substituted aromatic compounds.
Applications De Recherche Scientifique
1-[(4-Fluorophenyl)methyl]cyclopentane-1-carbonitrile has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly in the development of anti-inflammatory and anticancer agents.
Materials Science: It is explored for its use in the synthesis of novel polymers and materials with unique properties.
Biological Studies: The compound’s interactions with biological targets are investigated to understand its mechanism of action and potential therapeutic benefits.
Mécanisme D'action
The mechanism by which 1-[(4-Fluorophenyl)methyl]cyclopentane-1-carbonitrile exerts its effects involves its interaction with specific molecular targets. The carbonitrile group can form hydrogen bonds with active sites of enzymes or receptors, modulating their activity. The fluorophenyl group enhances the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability.
Comparaison Avec Des Composés Similaires
1-[(4-Fluorophenyl)methyl]cyclopentane-1-carbonitrile can be compared with similar compounds such as:
1-[(4-Fluorophenyl)methyl]cyclopentane-1-carboxylic acid: This compound has a carboxylic acid group instead of a carbonitrile group, affecting its reactivity and biological activity.
1-[(4-Fluorophenyl)methyl]cyclopentane-1-methanol:
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties, making it a valuable compound for research and development.
Propriétés
Formule moléculaire |
C13H14FN |
|---|---|
Poids moléculaire |
203.25 g/mol |
Nom IUPAC |
1-[(4-fluorophenyl)methyl]cyclopentane-1-carbonitrile |
InChI |
InChI=1S/C13H14FN/c14-12-5-3-11(4-6-12)9-13(10-15)7-1-2-8-13/h3-6H,1-2,7-9H2 |
Clé InChI |
MQSKSRAHVHEKCI-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(C1)(CC2=CC=C(C=C2)F)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-{4-[(1,4-Dioxo-1,4-dihydro-2-naphthalenyl)(hydroxy)methyl]phenyl}acetamide](/img/structure/B14000925.png)
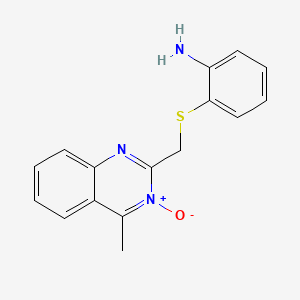
![3,4-Di[(4-methylphenyl)thio]-2,5-dihydrofuran-2,5-dione](/img/structure/B14000933.png)
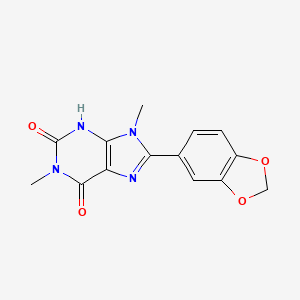
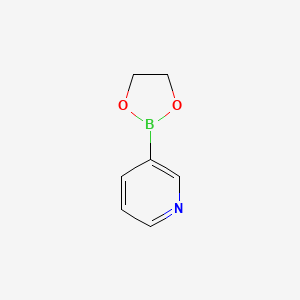
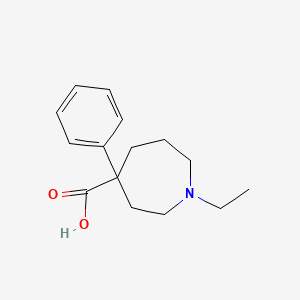
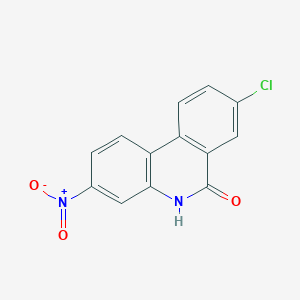
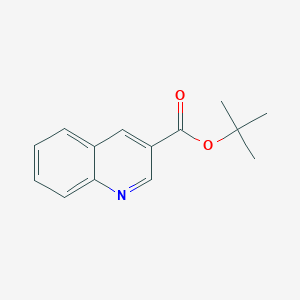

![6,9-Dibromo-6,7,8,9-tetrahydrobenzo[7]annulen-5-one](/img/structure/B14000973.png)

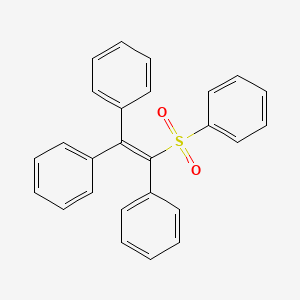
![Ethyl 4-{4-[(1e)-3-cyclohexyl-3-methyltriaz-1-en-1-yl]phenyl}butanoate](/img/structure/B14000985.png)
![2-Chloro-4-(dibenzo[b,d]thiophen-4-yl)-6-phenyl-1,3,5-triazine](/img/structure/B14000992.png)
